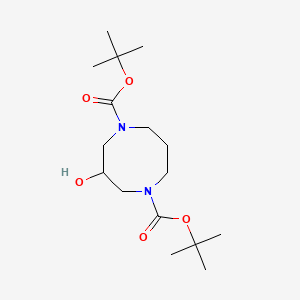

1,5-(Di-Boc)-3-hydroxy-1,5-diazocane

Description

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 3-hydroxy-1,5-diazocane-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAGUJMSRHGACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC(C1)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1,5 Di Boc 3 Hydroxy 1,5 Diazocane

Precursor Synthesis and Boc-Protection Strategies in Diamine Chemistry

The journey towards 1,5-(Di-Boc)-3-hydroxy-1,5-diazocane begins with the meticulous preparation of functionalized acyclic precursors. Central to this phase is the strategic use of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in modern amine synthesis due to its stability under various conditions and its facile, acid-labile removal. organic-chemistry.org

Selective N-Boc Protection of Symmetrical and Unsymmetrical Diamines

The selective protection of diamines is a critical step to ensure controlled subsequent reactions. For both symmetrical and unsymmetrical diamines, achieving mono-protection is often a synthetic challenge. A widely adopted and efficient method involves the differentiation of the two amino groups by treating the diamine with one equivalent of hydrogen chloride. researchgate.netresearchgate.net This protonates one amine, rendering it less nucleophilic, thus allowing the selective reaction of the free amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.netresearchgate.net This technique has proven effective for a range of diamines, providing the mono-Boc-protected product in high yields without the need for extensive chromatography. researchgate.netresearchgate.net

Alternative strategies for selective N-Boc protection include the use of specific reagents and conditions that exploit the inherent reactivity differences in unsymmetrical diamines or statistical approaches in the case of symmetrical diamines where reaction conditions are carefully controlled. kiku.dk For instance, primary amines can be selectively protected in the presence of secondary amines under specific conditions. kiku.dk The choice of solvent and base can also influence the selectivity of the Boc-protection reaction.

Table 1: Comparison of Methods for Selective Mono-Boc Protection of Diamines

| Method | Reagents | Substrate Scope | Advantages |

|---|---|---|---|

| HCl/ (Boc)₂O Method | 1 eq. HCl, 1 eq. (Boc)₂O | Symmetrical & Unsymmetrical Diamines | High yield, cost-effective, scalable. researchgate.netresearchgate.net |

| Phenyl Carbonate Method | Alkyl Phenyl Carbonates | Aliphatic Diamines | Avoids use of excess diamine. kiku.dk |

| Catalytic Methods | Various catalysts | Structurally diverse amines | High chemoselectivity. organic-chemistry.org |

Methodologies for Installing Hydroxyl Functionality in Precursors

The introduction of a hydroxyl group into the diamine precursor is a key step in the synthesis of the target molecule. This can be achieved through several synthetic routes. One common approach is to start with a precursor that already contains the hydroxyl group, such as an amino alcohol. For example, 3-amino-1,2-propanediol (B146019) can be envisioned as a starting material, which can then be further functionalized.

Another strategy involves the reduction of a corresponding ketone. For instance, a precursor containing a ketone functionality, such as a derivative of 1,5-diaminopentan-3-one, can be reduced to the corresponding alcohol. google.com The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other functional groups. Sodium borohydride (B1222165) is often a suitable choice for such transformations. google.com

Furthermore, hydroxylation can be achieved through the opening of an epoxide ring by an amine. This method allows for the regioselective and stereoselective introduction of a hydroxyl group and an amino group simultaneously.

Construction of the 1,5-Diazocane Ring System with Boc-Protection

The formation of the eight-membered 1,5-diazocane ring is a challenging synthetic step due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. nih.gov However, several strategies have been developed to overcome these hurdles.

Ring-Closing Reactions for Eight-Membered 1,5-Diazocanes

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including eight-membered systems. wikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular metathesis of a diene precursor to form a cyclic olefin and a volatile ethylene (B1197577) byproduct. wikipedia.org For the synthesis of a diazocane precursor, this would involve a diene-containing diamine. While RCM is widely used, it results in an unsaturated ring, which would require a subsequent reduction step to yield the saturated 1,5-diazocane.

Intramolecular nucleophilic substitution is another common method for ring closure. This can involve the reaction of a dihaloalkane with a diamine or, more commonly, the intramolecular cyclization of a precursor containing both a nucleophilic amine and an electrophilic group, such as a tosylate or a mesylate. High dilution conditions are often employed to favor the intramolecular cyclization over intermolecular polymerization.

Modular and Tandem Cyclization Approaches to Diazocane Scaffolds

Modular and tandem approaches offer an elegant and efficient way to construct complex cyclic systems like diazocanes. beilstein-journals.org A modular approach involves the sequential assembly of building blocks to create a linear precursor that is then cyclized. beilstein-journals.org This strategy allows for the introduction of diversity at various points in the synthesis.

Tandem reactions, where multiple bond-forming events occur in a single pot, can significantly streamline the synthesis. For instance, a tandem cyclization-cycloaddition reaction catalyzed by rhodium(II) has been used to produce complex multicyclic scaffolds. beilstein-journals.org While not directly applied to 1,5-diazocane in the provided context, the principle of designing a precursor that undergoes a cascade of reactions to form the desired ring system is a powerful strategy.

Route Scouting and Process Development for Boc-Protected Diazocanes

Process development focuses on optimizing the chosen synthetic route for scalability and robustness. This includes optimizing reaction conditions (temperature, concentration, catalyst loading), developing efficient purification methods (such as crystallization over chromatography), and ensuring the process is reproducible and safe on a larger scale. creative-biolabs.com The goal is to develop a process that is not only efficient but also economically viable and environmentally friendly. chiroblock.com

Table 2: Key Considerations in Route Scouting for this compound

| Factor | Key Considerations |

|---|---|

| Cost | Price and availability of starting materials and reagents. spirochem.com |

| Efficiency | Number of synthetic steps and overall yield. creative-biolabs.com |

| Scalability | Feasibility of performing reactions on a large scale. |

| Safety | Hazards associated with reagents, intermediates, and reaction conditions. spirochem.com |

| Environmental Impact | Use of green solvents and reagents, waste minimization. spirochem.com |

| Purification | Ease of purification of intermediates and the final product. chiroblock.com |

Stereocontrolled Synthesis of 3-Hydroxylated 1,5-Diazocane Frameworks

The introduction of a hydroxyl group at the C3 position of the 1,5-diazocane ring with a defined stereochemistry requires a robust synthetic plan. A logical and effective approach involves the synthesis of a chiral, non-racemic acyclic precursor that already contains the desired stereocenter. This precursor is then subjected to a cyclization reaction to form the eight-membered ring. This strategy allows for greater control over the stereochemical outcome, as the chiral center is established early in the synthetic sequence.

A plausible precursor for the synthesis of a 3-hydroxylated 1,5-diazocane is a suitably protected 1,3-diamino-2-propanol (B154962) derivative. The stereocenter at the hydroxyl-bearing carbon can be installed using well-established methods of asymmetric synthesis.

The asymmetric synthesis of chiral this compound can be envisioned through a multi-step sequence commencing with the asymmetric reduction of a β-amino ketone to establish the key chiral hydroxyl group. This is followed by functional group manipulations and a subsequent cyclization to construct the diazocane ring.

Step 1: Asymmetric Synthesis of a Chiral γ-Amino Alcohol Precursor

A key starting material for this approach is a protected γ-amino alcohol. The synthesis of such compounds can be achieved with high enantioselectivity through the asymmetric hydrogenation of the corresponding β-amino ketones. Various catalytic systems have been developed for this transformation, offering complementary diastereoselectivity. For instance, Ir-catalyzed asymmetric transfer hydrogenation can provide the anti-products, while Rh-catalyzed asymmetric hydrogenation typically yields the syn-products.

The proline-catalyzed Mannich reaction is an effective method for producing the necessary N-PMP-protected β-amino ketone precursors. Subsequent diastereoselective hydrogenation can then furnish the desired chiral γ-amino alcohol with high enantiomeric and diastereomeric purity.

| Catalyst System | Product Diastereomer | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ir/α-substituted-amino acid amide complex | anti | >95:5 | >99% |

| Rh-based BINAP catalyst | syn | >95:5 | >99% |

Step 2: Elaboration to a Diamine Precursor

Following the stereoselective synthesis of the chiral γ-amino alcohol, the precursor needs to be further functionalized to introduce the second nitrogen atom required for the diazocane ring. This can be accomplished through a series of standard organic transformations. For example, the primary amine can be protected with a Boc group, and the terminal alkyl chain can be functionalized and converted to another protected amine functionality.

Step 3: Cyclization to the 1,5-Diazocane Ring

The final key step is the construction of the eight-membered diazocane ring. With the chiral di-protected diamino alcohol in hand, an intramolecular cyclization can be performed. A common strategy for the formation of such rings is a double N-alkylation reaction. For instance, the terminal ends of the acyclic precursor can be converted to good leaving groups, such as tosylates or halides, and the two nitrogen atoms can then displace these groups in an intramolecular fashion to form the desired ring. The reaction conditions, including base and solvent, would need to be carefully optimized to favor the intramolecular cyclization over intermolecular polymerization.

An alternative cyclization approach could involve reductive amination. If the acyclic precursor is prepared with terminal aldehyde functionalities and protected amine groups, a double intramolecular reductive amination could be employed to forge the diazocane ring.

The Boc protecting groups on the nitrogen atoms serve to modulate their nucleophilicity and prevent unwanted side reactions during the synthesis. These groups can be removed under acidic conditions if the unprotected diazocane is desired.

The successful implementation of this strategy, beginning with the asymmetric synthesis of a chiral amino alcohol, provides a reliable pathway to enantiomerically pure 3-hydroxylated 1,5-diazocane derivatives like this compound.

Comprehensive Spectroscopic and Structural Characterization of 1,5 Di Boc 3 Hydroxy 1,5 Diazocane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For complex heterocyclic systems like 1,5-(Di-Boc)-3-hydroxy-1,5-diazocane, multidimensional NMR experiments are often necessary to assign all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals unambiguously. The presence of Boc groups can lead to the observation of rotamers due to hindered rotation around the N-C(O) amide bond, which may result in signal broadening or the appearance of multiple sets of signals at room temperature.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the diazocane ring protons and the tert-butyl protons of the Boc groups. The protons of the two Boc groups should appear as a sharp singlet around 1.4 ppm, integrating to 18 protons. The protons on the diazocane ring will appear as complex multiplets in the region of 2.5-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely resonate as a multiplet in the 3.8-4.2 ppm range. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the Boc groups are expected to resonate around 155 ppm. The quaternary carbons of the tert-butyl groups will appear at approximately 80 ppm, while the methyl carbons will be found further upfield, around 28 ppm. The carbon atoms of the diazocane ring are expected to have distinct chemical shifts influenced by the neighboring nitrogen atoms and the hydroxyl group. The carbon atom attached to the hydroxyl group (C-3) would be deshielded and is anticipated to appear in the 60-70 ppm range.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. For this compound, the nitrogen atoms are part of a carbamate (B1207046) functionality. The ¹⁵N chemical shifts for Boc-protected amines typically fall within the range of 60 to 130 ppm relative to nitromethane. science-and-fun.de The exact chemical shifts of the two nitrogen atoms in the diazocane ring would be influenced by the ring conformation and the presence of the hydroxyl group.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~1.45 | Singlet, 18H (Boc methyl groups) |

| ¹H | 2.80-4.20 | Multiplets, 11H (Diazocane ring protons) |

| ¹³C | ~28.4 | Boc methyl carbons |

| ¹³C | ~45-60 | Diazocane ring methylene (B1212753) carbons |

| ¹³C | ~65-75 | C-OH carbon |

| ¹³C | ~80.5 | Boc quaternary carbons |

| ¹³C | ~155.2 | Boc carbonyl carbons |

| ¹⁵N | ~90-120 | Carbamate nitrogens |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular formula of a compound by providing a highly precise mass-to-charge ratio (m/z). For this compound (C₁₈H₃₄N₂O₅), the expected monoisotopic mass can be calculated with high accuracy. Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of such polar, non-volatile compounds. researchgate.net

The mass spectrum would likely show a prominent protonated molecular ion [M+H]⁺. Characteristic fragmentation patterns for Boc-protected amines would also be expected. These include the loss of one or both Boc groups, often through the elimination of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The observation of these fragment ions can provide valuable structural confirmation.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₈H₃₅N₂O₅⁺ | 375.2540 | Protonated molecular ion |

| [M+Na]⁺ | C₁₈H₃₄N₂NaO₅⁺ | 397.2359 | Sodium adduct |

| [M-Boc+H]⁺ | C₁₃H₂₅N₂O₃⁺ | 273.1860 | Loss of one Boc group |

| [M-2Boc+H]⁺ | C₈H₁₇N₂O⁺ | 173.1335 | Loss of both Boc groups |

X-ray Crystallographic Analysis of 1,5-Diazocane Derivatives

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would be crucial to determine the preferred conformation of the eight-membered diazocane ring.

The 1,5-diazocane ring is flexible and can adopt several low-energy conformations, such as boat-chair, twist-boat, and crown shapes. The presence of the bulky di-Boc substituents and the hydroxyl group will significantly influence the observed conformation in the solid state. The crystal structure of a related 1,5-diazocine derivative has been shown to adopt a conformation that minimizes steric hindrance. mdpi.com

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~15.2 |

| c (Å) | ~12.8 |

| β (°) | ~95.0 |

| Volume (ų) | ~2040 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.22 |

Chromatographic Methods for Purity Assessment and Isomer Isolation

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for the isolation of any potential isomers. For a compound like this compound, high-performance liquid chromatography (HPLC) is the method of choice.

A reversed-phase HPLC method, likely employing a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for purity determination. bzchemicals.comrsc.org Detection could be achieved using a UV detector at a low wavelength (around 210-220 nm) where the carbamate groups absorb, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). The method would need to be validated to ensure it can separate the target compound from any starting materials, by-products, or degradation products. researchgate.net Given the presence of a stereocenter at the C-3 position (if the synthesis starts from an achiral precursor, a racemic mixture would be formed), chiral HPLC could be employed to separate the enantiomers.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time | ~12-15 minutes |

Conformational Analysis and Intramolecular Dynamics of 1,5 Di Boc 3 Hydroxy 1,5 Diazocane

Exploration of Conformational Preferences in Eight-Membered Rings

Eight-membered rings, such as the parent cyclooctane, are known to exist in a number of low-energy conformations to alleviate the angle and eclipsing strains that would be present in a planar structure. msu.edu Unlike the well-defined chair conformation of cyclohexane, eight-membered rings typically have several conformations of comparable energy, with relatively low barriers to interconversion. The most stable and commonly discussed conformations belong to the boat-chair (BC) and twist-chair (TC) families. Other notable forms include the crown (C), boat-boat (BB), and twist-boat (TB) conformations.

The introduction of heteroatoms, as in the 1,5-diazocane framework, alters the bond lengths and angles, thereby modifying the relative energies of these canonical conformations. The presence of nitrogen atoms introduces the possibility of nitrogen inversion and influences the directionality of lone pairs, which can have significant stereoelectronic effects on the ring's preferred geometry. Studies on related dibenzodiazocine systems have shown that the eight-membered ring can adopt distinct, stable conformations that are observable on the NMR timescale. rsc.org The relative stability of these conformers is often a delicate balance of transannular interactions (steric hindrance across the ring), torsional strain, and angle strain. msu.edu

Below is a table summarizing the key conformational families for eight-membered rings.

| Conformation Family | Key Characteristics | Relative Stability |

| Boat-Chair (BC) | Generally the most stable family for cyclooctane; minimizes transannular strain. | High |

| Crown (C) | High symmetry; often higher in energy due to eclipsing interactions. | Medium |

| Boat-Boat (BB) | Often a high-energy conformation due to transannular strain and eclipsing interactions. | Low |

| Twist-Chair (TC) | A flexible conformation that is often a transition state or a shallow minimum on the potential energy surface. | Variable |

| Twist-Boat (TB) | A flexible form that can relieve some of the strain found in the symmetrical Boat-Boat conformation. | Medium |

This interactive table provides a general overview of conformational preferences in carbocyclic eight-membered rings, which serve as a foundational model for heterocyclic analogues like 1,5-diazocane.

Impact of Boc-Protection and Hydroxyl Substitution on Ring Flexibility

The hydroxyl (-OH) group at the C3 position introduces both steric and electronic effects. While smaller than a Boc group, its presence further biases the conformational landscape. The A-value, a measure of the preference for a substituent to be in the equatorial position in cyclohexane, provides a quantitative way to understand steric preference. lumenlearning.com In the diazocane ring, the hydroxyl group will preferentially occupy positions that minimize steric clashes with other ring atoms and the bulky Boc groups. Furthermore, the polar -OH group can engage in intramolecular hydrogen bonding, either with one of the nitrogen atoms or with the carbonyl oxygen of a Boc group. Such an interaction could stabilize a specific conformation, effectively creating a deeper energy well for that conformer and potentially making it the dominant species in solution.

Experimental Techniques for Conformational Studies (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for investigating dynamic processes such as the conformational interconversion of flexible molecules. numberanalytics.comox.ac.uk At a sufficiently high temperature, the interconversion between different conformers of 1,5-(Di-Boc)-3-hydroxy-1,5-diazocane may be rapid on the NMR timescale. This rapid exchange results in a time-averaged spectrum, where the chemical shift of each nucleus is a weighted average of its shifts in the individual conformers.

As the temperature is lowered, the rate of interconversion decreases. When the rate becomes comparable to the NMR timescale, the signals for nuclei in different conformational environments begin to broaden. numberanalytics.comoxinst.com Upon further cooling, if the energy barrier is high enough, the exchange can be "frozen out," and the spectrum will resolve into separate signals for each populated conformer. This phenomenon is known as decoalescence.

By analyzing the changes in the NMR spectrum as a function of temperature, crucial thermodynamic and kinetic data can be extracted:

Thermodynamic Parameters (ΔG°, ΔH°, ΔS°): By integrating the distinct signals at low temperatures, the relative populations of the conformers can be determined, which in turn allows for the calculation of the free energy difference (ΔG°) between them.

Kinetic Parameters (ΔG‡): The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange. oxinst.com

For this compound, VT-¹H NMR would be particularly insightful for observing the exchange dynamics, providing direct evidence of the flexibility of the eight-membered ring and the energy barriers separating its stable conformations. nih.gov

Computational Modeling of Conformational Landscapes

Computational chemistry offers indispensable tools for mapping the complex potential energy surface of flexible molecules and complementing experimental findings. nih.govunipa.it

Due to the large number of degrees of freedom in a molecule like this compound, a systematic exploration of its conformational space is computationally demanding. Force field-based methods, such as molecular mechanics (MM), provide an efficient way to generate and evaluate a vast number of possible conformations. cmu.eduresearchgate.net

Force fields like AMBER, MMFF, or DREIDING use a set of classical potential energy functions to calculate the steric energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic). lammpstube.comuci.edu A conformational search can be performed using algorithms like molecular dynamics (MD) simulations or Monte Carlo methods to sample different ring puckers and substituent orientations. This process generates a large ensemble of low-energy structures, providing a comprehensive overview of the accessible conformational space. rsc.org

While force fields are excellent for exploring conformational space, they are less accurate for determining the precise relative energies of different conformers. researchgate.net The structures identified through force field searches are therefore typically subjected to higher-level quantum chemical calculations for energy refinement. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for organic molecules. nih.gov Methods such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311+G(2df,2p)), can be used to optimize the geometry of each conformer and calculate its electronic energy. nih.govresearchgate.net The inclusion of solvent models, like the Polarizable Continuum Model (PCM), is often crucial for accurately representing the system's behavior in solution. nih.gov

These calculations yield precise relative energies (ΔE or ΔG) between the different stable conformations, allowing for the prediction of their equilibrium populations based on the Boltzmann distribution. nih.gov Furthermore, quantum chemical methods can be used to locate the transition state structures that connect these conformers, thereby providing the energy barriers (activation energies) for their interconversion. These calculated barriers can then be directly compared with the values obtained experimentally from VT-NMR studies. chemrxiv.org

In-depth Article on the Reactivity and Derivatization of this compound Not Possible at This Time

Following a comprehensive investigation of scientific databases and scholarly articles, it has been determined that there is insufficient publicly available research on the specific chemical compound “this compound” to generate the requested in-depth article. The detailed outline provided, which includes specific subsections on the reactivity of the hydroxyl group, functionalization of the nitrogen atoms, stereochemistry, reaction mechanisms, and ring system modifications, requires a substantial body of dedicated research that does not appear to be present in the current body of scientific literature.

While general principles of organic chemistry concerning protected amines, alcohols, and heterocyclic systems are well-established, the user's strict instruction to focus solely on "this compound" and to include detailed research findings and data tables cannot be met. The searches for specific chemical transformations, stereoselective reactions, mechanistic studies, and ring manipulations of this particular diazocane derivative did not yield the specific examples or data necessary to create a scientifically accurate and thorough article as per the user's request.

Therefore, until more specific research on the reactivity and derivatization of this compound is published and made publicly available, the creation of the requested article is not feasible.

Theoretical and Computational Chemistry Studies on 1,5 Di Boc 3 Hydroxy 1,5 Diazocane

Electronic Structure and Reactivity Descriptors from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide insights into the molecule's stability, reactivity, and other important chemical characteristics. For 1,5-(Di-Boc)-3-hydroxy-1,5-diazocane, a DFT analysis would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

From the optimized molecular geometry, a range of electronic and reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are crucial for predicting how this compound might interact with other chemical species. A hard molecule, characterized by a large energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), is generally less reactive than a soft molecule.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) |

| Ionization Potential | I | 7.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 4.35 |

| Chemical Hardness | η | 3.15 |

| Chemical Softness | S | 0.317 |

| Electrophilicity Index | ω | 3.00 |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The presence of the hydroxyl group and the Boc-protected nitrogen atoms would significantly influence the localization of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| EHOMO | -6.8 |

| ELUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Prediction of Spectroscopic Data through Quantum Chemical Methods

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This helps in assigning the vibrational modes of the molecule, such as the stretching and bending of the N-H, C-O, and C=O bonds present in the Boc groups and the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the different nuclei in the molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted wavelengths of maximum absorption (λmax) correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | O-H Stretch | 3450 cm⁻¹ |

| C=O Stretch (Boc) | 1690 cm⁻¹ | |

| ¹³C NMR Spectroscopy | C=O (Boc) | 155 ppm |

| C-OH | 70 ppm | |

| UV-Vis Spectroscopy | λmax | 210 nm |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can offer insights into its dynamic behavior over time. matlantis.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements.

MD simulations are particularly useful for:

Conformational Analysis: The diazocane ring is a flexible eight-membered ring that can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

Solvation Effects: By simulating the molecule in a solvent like water or an organic solvent, MD can reveal how the solvent molecules arrange around the solute and how this affects the molecule's conformation and properties.

Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, which is crucial for understanding its behavior in a larger system, such as in solution or in the presence of a biological target.

Advanced Applications and Research Directions of Diazocane Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

In modern organic synthesis, the use of pre-functionalized, conformationally defined building blocks is a key strategy for the efficient construction of complex target molecules. semanticscholar.org The 1,5-diazocane scaffold, with its defined spatial arrangement of atoms, serves as an excellent starting point for such endeavors. Specifically, 1,5-(Di-Boc)-3-hydroxy-1,5-diazocane embodies the key attributes of a versatile building block.

The utility of this compound stems from its distinct functional handles, which can be manipulated selectively. The tert-butyloxycarbonyl (Boc) groups are standard protecting groups in organic synthesis, known for their stability under a wide range of reaction conditions and their susceptibility to clean removal under acidic conditions. This allows for the selective deprotection and subsequent functionalization of one or both nitrogen atoms. The hydroxyl group at the C3 position provides an additional, orthogonal site for modification through reactions such as oxidation, esterification, etherification, or substitution, further expanding the synthetic possibilities.

The strategic manipulation of these functional groups enables the incorporation of the diazocane core into larger, more complex structures, including natural product analogs and novel polycyclic systems. semanticscholar.orgbeilstein-journals.org For instance, the sequential removal of the Boc groups followed by alkylation or acylation can introduce diverse substituents, while the hydroxyl group can act as a linchpin for attaching other molecular fragments. This controlled, stepwise approach is fundamental to building intricate molecular architectures.

| Functional Group | Position | Exemplary Reaction | Potential Outcome |

|---|---|---|---|

| Hydroxyl (-OH) | C3 | Oxidation (e.g., Swern, DMP) | Formation of a ketone (1,5-(Di-Boc)-3-oxo-1,5-diazocane) |

| Hydroxyl (-OH) | C3 | Etherification (e.g., Williamson synthesis) | Introduction of alkyl or aryl ethers |

| Hydroxyl (-OH) | C3 | Esterification (e.g., with an acyl chloride) | Formation of ester derivatives |

| Boc-protected Amine (-NBoc) | N1, N5 | Acid-catalyzed deprotection (e.g., TFA, HCl) | Generation of free secondary amines |

| Free Amine (-NH) | N1 and/or N5 | Reductive amination, Acylation, Alkylation | Introduction of diverse N-substituents |

Contributions to Scaffold Diversity Libraries for Chemical Biology

Diversity-oriented synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to generate collections of structurally diverse small molecules to probe biological systems. beilstein-journals.orgcam.ac.uk The goal is to populate chemical space with novel scaffolds that are underrepresented in typical screening collections. cam.ac.uk The 1,5-diazocane framework is an attractive core for DOS due to its non-planar, sp³-rich structure, a feature increasingly recognized as beneficial for achieving target specificity and favorable pharmacological properties.

This compound is an ideal starting point for generating a scaffold diversity library. Through a "build/couple/pair" strategy, the core scaffold can be systematically elaborated.

Build: The initial scaffold, this compound, provides the foundational complexity.

Couple: A variety of building blocks can be attached to the scaffold by leveraging its functional groups. For example, a diverse set of carboxylic acids could be coupled to the nitrogen atoms after Boc deprotection, or a range of electrophiles could be reacted with the hydroxyl group.

Pair: Intramolecular reactions can be designed to create new polycyclic systems, dramatically increasing scaffold diversity from a common intermediate. beilstein-journals.orgfigshare.com For instance, after attaching a second functional group to a substituent, an intramolecular cyclization could forge a new ring fused to the diazocane core.

This approach allows for the rapid generation of a library of related but structurally distinct molecules. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying novel modulators of biological targets. nih.gov The systematic exploration of the chemical space around the diazocane scaffold can lead to the discovery of new chemical probes and starting points for drug development. rsc.org

Importance in Medicinal Chemistry Research (excluding clinical data)

The diazocane ring is an emerging scaffold in medicinal chemistry. While less explored than five- or six-membered heterocycles, its unique three-dimensional structure offers opportunities to design ligands that can interact with biological targets in novel ways.

A "privileged structure" is a molecular framework that is capable of providing useful ligands for more than one type of biological target through modification of its peripheral functional groups. researchgate.net While seven-membered diazepines are well-established privileged structures, the closely related eight-membered diazocine framework is also considered a potential privileged scaffold for the design of new bioactive molecules. nih.gov The conformational flexibility of the diazocane ring, combined with the ability to introduce substituents with specific stereochemistry and spatial orientation, allows it to present functional groups in a precise manner for target binding.

This compound serves as a precursor to a variety of diazocane-based compounds that could be screened for biological activity. By systematically varying the substituents at the N1, N5, and C3 positions, chemists can generate a focused library around a central, conformationally unique core. The hypothesis is that this core structure can position appended chemical groups in geometries that are complementary to the binding sites of various protein classes, such as kinases, proteases, or G-protein coupled receptors. The discovery of a dibenzodiazocine framework as a convenient privileged structure for designing bioactive molecules supports the potential of the simpler diazocane core in lead identification programs. nih.govnih.gov

Once a lead compound is identified, the next step in medicinal chemistry is to systematically modify its structure to optimize its biological activity, selectivity, and pharmacokinetic properties. This process is known as the exploration of structure-activity relationships (SAR). nih.gov The diazocane scaffold is well-suited for detailed SAR studies.

Starting from this compound, a medicinal chemist can readily create analogues by modifying its three key positions. The differential protection of the two nitrogen atoms allows for the synthesis of unsymmetrical derivatives, which can be crucial for optimizing interactions with a biological target. A review on the synthesis of 1,5-diazocin-2-ones notes their use as a basis scaffold for creating a library of potential enzyme inhibitors for SAR studies. researchgate.net This highlights the utility of the diazocane core in such investigations.

The systematic modification of each position allows researchers to understand how specific structural changes affect biological activity. For example, changing the size, electronics, or hydrogen-bonding capacity of the substituent at the C3-position (derived from the initial hydroxyl group) could reveal a critical interaction with a specific amino acid residue in a target's binding pocket. Similarly, exploring different substituents on the nitrogen atoms can probe other regions of the binding site. This methodical approach is essential for rationally designing more potent and selective drug candidates. nih.gov

| Modification Site | Position | Example Modification | Potential Property to Investigate |

|---|---|---|---|

| Derived from -OH | C3 | -H, -OCH₃, -OCOCH₃, -NH₂ | Role of hydrogen bond donor/acceptor |

| N-Substituent | N1 | -Methyl, -Benzyl, -Acyl | Steric tolerance, hydrophobic interactions |

| N-Substituent | N5 | -Aryl, -Heteroaryl, -Alkyl chain | Exploring additional binding pockets, modulating solubility |

| Ring Conformation | - | Introduction of rigid groups | Effect of conformational restriction on activity |

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. youtube.comchemicalprobes.org The design of a high-quality chemical probe requires a scaffold that allows for the precise installation of a reporter group (e.g., a fluorophore, biotin (B1667282) tag, or photo-crosslinker) without disrupting the molecule's interaction with its target.

The 1,5-diazocane scaffold, and specifically a precursor like this compound, offers an excellent platform for designing such probes. A synthetic strategy could involve first developing a potent and selective ligand for a target of interest based on the diazocane core. Once the SAR is understood, a position on the scaffold that is not critical for binding can be identified. This non-essential position can then be used as an attachment point for a linker connected to a reporter tag. For example, if the C3-hydroxyl group is found to point out of the binding pocket and into the solvent, it could be derivatized with a linker terminating in an alkyne or azide (B81097) for click chemistry-based attachment of a fluorescent dye. The development of novel macrocyclic azo compounds as colorimetric probes for metal ions demonstrates how cyclic scaffolds can be adapted for sensing and detection applications. nih.govrsc.org This principle can be extended to biological targets, making functionalized diazocanes like this compound valuable starting points for the creation of sophisticated tools for chemical biology. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-(Di-Boc)-3-hydroxy-1,5-diazocane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc protection of diazocane precursors under anhydrous conditions. For example, analogous diazocane derivatives (e.g., 1-Benzyl-3,3-difluoro-1,5-diazocane) are synthesized via nucleophilic substitution or coupling reactions using Cs₂CO₃ as a base in DMF . Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios of Boc anhydride to the amine. Yield optimization often requires iterative adjustments via Design of Experiments (DoE) frameworks, such as factorial designs, to identify critical variables like reaction time or catalyst loading .

Q. How can researchers ensure structural fidelity during Boc protection of diazocane derivatives?

- Methodological Answer : Post-synthesis characterization should combine ¹H/¹³C NMR to confirm Boc group integration and monitor potential side reactions (e.g., overprotection). For instance, in related 1,5-dihydrobenzo[e][1,4]oxazepinone syntheses, NMR chemical shifts between δ 1.3–1.5 ppm confirm tert-butyl groups, while hydroxyl protons appear as broad singlets near δ 5.0 ppm . LC-MS or HRMS is critical to verify molecular ion peaks and rule out impurities.

Q. What safety protocols are essential for handling diazocane derivatives in laboratory settings?

- Methodological Answer : Diazocanes often require handling in fume hoods with nitrile gloves and lab coats due to potential skin/eye irritation (Category 2A hazards) . Storage should follow guidelines for moisture-sensitive compounds: sealed containers under inert gas (N₂/Ar) at 2–8°C . Emergency measures include immediate rinsing with water for eye/skin exposure and avoiding inhalation of vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Boc-protected diazocanes?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational isomerism or solvent effects. For example, rotational barriers in diazocane rings can split peaks in ¹H NMR. Computational tools (DFT or MD simulations) can model these effects and predict spectral patterns. Cross-validation with X-ray crystallography (if crystalline) or variable-temperature NMR helps distinguish dynamic vs. static disorder .

Q. What strategies optimize the regioselective Boc protection of 3-hydroxy-1,5-diazocane?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Protecting the less hindered nitrogen first (e.g., N1 vs. N5) can be achieved using bulky bases (e.g., DBU) to deprotonate the preferred site. Kinetic studies (e.g., in situ FTIR monitoring) can track reaction progress and identify intermediates. For asymmetric diazocanes, chiral auxiliaries or catalysts may enhance selectivity .

Q. How do solvent polarity and pH affect the stability of this compound?

- Methodological Answer : Stability studies in solvents like DCM, THF, or MeCN should assess hydrolysis rates under acidic/basic conditions. For instance, Boc groups hydrolyze rapidly in HCl/MeOH but remain stable in neutral aqueous buffers. Accelerated aging tests (40–60°C) combined with Arrhenius modeling predict shelf-life under storage conditions .

Q. What computational methods predict the reactivity of diazocane derivatives in nucleophilic reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the 3-hydroxy group’s electron-withdrawing effect may lower LUMO energy at adjacent carbons, enhancing electrophilicity. MD simulations further model solvent interactions and transition states .

Key Considerations for Researchers

- Contradictions in Evidence : While safety protocols for diazocanes are well-documented , synthesis methodologies vary significantly by substituents. For example, fluorinated derivatives (e.g., 3,3-difluoro) require stricter anhydrous conditions than hydroxylated analogs .

- Gaps in Literature : Limited data exist on the environmental impact (e.g., biodegradation) of Boc-protected diazocanes. Researchers should conduct ecotoxicity assays per OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.